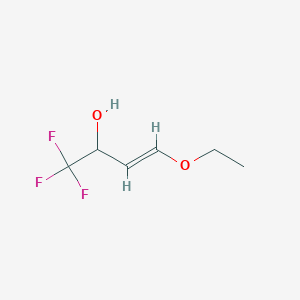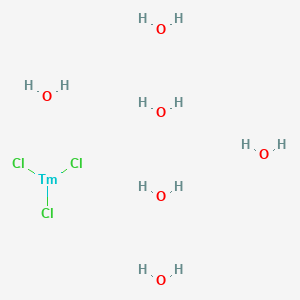
Thulium(III) chloride hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium(III) chloride hexahydrate is an inorganic compound composed of thulium, chlorine, and water molecules. It is represented by the chemical formula TmCl₃·6H₂O. This compound is known for its light green hygroscopic solid form and is highly soluble in water. This compound is primarily used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thulium(III) chloride hexahydrate can be synthesized through several methods:
- Thulium(III) chloride can be obtained by reacting thulium(III) oxide with concentrated hydrochloric acid. The reaction is as follows:
Reaction with Thulium(III) Oxide: Tm2O3+6HCl→2TmCl3+3H2O
Thulium can react directly with chlorine gas to form thulium(III) chloride:Direct Reaction with Thulium and Chlorine: 2Tm+3Cl2→2TmCl3
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting thulium(III) oxide with hydrochloric acid under controlled conditions to ensure high purity and yield .
Types of Reactions:
Oxidation and Reduction: Thulium(III) chloride can undergo oxidation and reduction reactions, although these are less common due to the stability of the +3 oxidation state of thulium.
Substitution Reactions: Thulium(III) chloride can participate in substitution reactions where the chloride ions are replaced by other anions or ligands.
Common Reagents and Conditions:
- Thulium(III) chloride reacts with strong bases to form thulium(III) oxide:
Strong Bases: TmCl3+3NaOH→Tm2O3+3NaCl+3H2O
Major Products:
Thulium(III) Oxide: Formed from the reaction with strong bases.
Various Thulium Complexes: Formed through substitution reactions with different ligands
Scientific Research Applications
Thulium(III) chloride hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing thulium-doped materials and nanostructures, which are important in photocatalysis and other chemical processes.
Biology and Medicine: Utilized in proteomics research and as a dopant in medical imaging agents.
Industry: Employed in the production of glass, phosphors, and lasers. .
Mechanism of Action
The mechanism of action of thulium(III) chloride hexahydrate involves its ability to form complexes with various ligands, which can alter its chemical and physical properties. These complexes can interact with molecular targets in biological systems, leading to specific effects. In industrial applications, its role as a dopant enhances the properties of materials such as glass and lasers .
Comparison with Similar Compounds
- Erbium(III) chloride
- Ytterbium(III) chloride
- Neodymium(III) chloride
Comparison: Thulium(III) chloride hexahydrate is unique due to its specific applications in enhanced near-infrared photocatalysis and its role as a dopant in fiber amplifiers. While similar compounds like erbium(III) chloride and ytterbium(III) chloride are also used in similar applications, this compound offers distinct advantages in terms of its optical properties and efficiency in certain processes .
Properties
Molecular Formula |
Cl3H12O6Tm |
|---|---|
Molecular Weight |
383.38 g/mol |
IUPAC Name |
trichlorothulium;hexahydrate |
InChI |
InChI=1S/3ClH.6H2O.Tm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
InChI Key |
XBIAQAHPMBNVJE-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.Cl[Tm](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


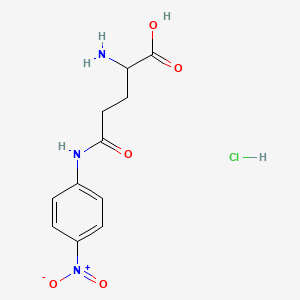


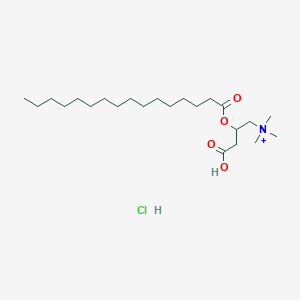
![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)
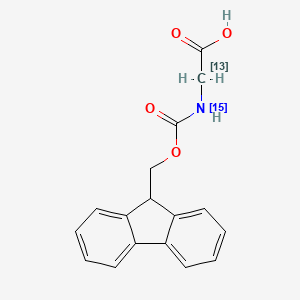

![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
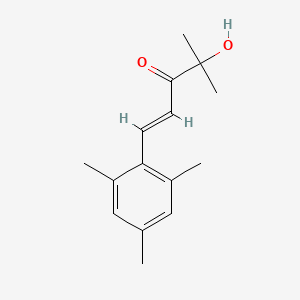
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)

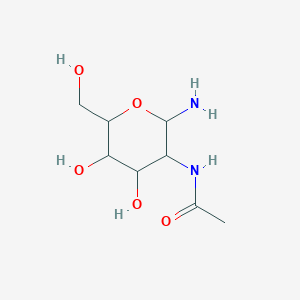
![1,1'-[1,4-Phenylenebis(methylene)]bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride hydrate](/img/structure/B12061862.png)
